3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of piperazine and nitrobenzoyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine derivatives, nitrobenzoyl chloride, and appropriate solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction environment. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and nitrobenzoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the piperazine or pyridazine core.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylpiperazin-1-yl)propanenitrile
- 3-(4-ethylpiperazin-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine is unique due to the presence of both piperazine and nitrobenzoyl groups on the pyridazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(29)17-3-5-18(6-4-17)28(30)31/h3-8H,2,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSNCMBNYBZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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